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Compound of Interest

Compound Name:
1-Benzyl-4-(4-

nitrophenyl)piperazine

Cat. No.: B098698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Benzyl-4-(4-nitrophenyl)piperazine is a disubstituted piperazine derivative. The piperazine

ring is a common scaffold in medicinal chemistry, appearing in a wide array of approved drugs

with diverse biological activities, including antipsychotic, antidepressant, and antihistaminic

effects. The presence of a benzyl group and a nitrophenyl group suggests potential for various

chemical reactions and biological interactions. The nitro group, in particular, can be a precursor

for an amino group, opening avenues for further functionalization and library development in

drug discovery programs.

These application notes provide a comprehensive guide to the synthesis, characterization, and

potential screening of 1-Benzyl-4-(4-nitrophenyl)piperazine, offering a framework for its

investigation as a potential lead compound or chemical probe.
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Parameter Value

Starting Material 1 1-Benzylpiperazine

Starting Material 2 1-Fluoro-4-nitrobenzene

Solvent Dimethyl Sulfoxide (DMSO)

Base Potassium Carbonate (K₂CO₃)

Reaction Temperature 120 °C

Reaction Time 12 hours

Product Yield ~85%

Purity (by HPLC) >98%

Table 2: Physicochemical and Spectroscopic Data

Property Value

Molecular Formula C₁₇H₁₉N₃O₂

Molecular Weight 297.35 g/mol

Appearance Yellow solid

Melting Point 145-148 °C

¹H NMR (400 MHz, CDCl₃)

δ 8.12 (d, J=9.2 Hz, 2H), 6.85 (d, J=9.2 Hz, 2H),

7.35-7.25 (m, 5H), 3.60 (s, 2H), 3.50 (t, J=5.0

Hz, 4H), 2.70 (t, J=5.0 Hz, 4H)

¹³C NMR (101 MHz, CDCl₃)
δ 155.1, 139.2, 137.5, 129.3, 128.4, 127.3,

125.9, 112.8, 62.8, 52.7, 48.9

Mass Spec (ESI+) m/z 298.15 [M+H]⁺
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Protocol 1: Synthesis of 1-Benzyl-4-(4-
nitrophenyl)piperazine
This protocol describes the synthesis via a nucleophilic aromatic substitution reaction.

Materials:

1-Benzylpiperazine

1-Fluoro-4-nitrobenzene

Potassium Carbonate (K₂CO₃), anhydrous

Dimethyl Sulfoxide (DMSO), anhydrous

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:

To a 100 mL round-bottom flask, add 1-benzylpiperazine (1.0 eq), 1-fluoro-4-nitrobenzene

(1.1 eq), and potassium carbonate (2.5 eq).
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Add anhydrous DMSO to the flask to dissolve the reactants.

Place the flask in a heating mantle on a magnetic stirrer.

Attach a reflux condenser and heat the reaction mixture to 120 °C.

Stir the reaction for 12 hours. Monitor the reaction progress by Thin Layer Chromatography

(TLC).

After completion, cool the reaction mixture to room temperature.

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x

50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel (using a hexane:ethyl

acetate gradient) to yield the final product as a yellow solid.

Protocol 2: Characterization of 1-Benzyl-4-(4-
nitrophenyl)piperazine
This protocol outlines the standard analytical procedures to confirm the identity and purity of

the synthesized compound.

Materials:

Synthesized 1-Benzyl-4-(4-nitrophenyl)piperazine

Deuterated chloroform (CDCl₃) for NMR

Acetonitrile (ACN), HPLC grade

Water, HPLC grade
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Formic acid

NMR spectrometer (e.g., 400 MHz)

Mass spectrometer with ESI source

HPLC system with a C18 column and UV detector

Procedure:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of CDCl₃.

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

Mass Spectrometry (MS):

Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile).

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

Acquire the mass spectrum in positive ion mode to find the [M+H]⁺ peak.

High-Performance Liquid Chromatography (HPLC):

Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

Set up an HPLC method with a C18 column. A typical mobile phase could be a gradient of

water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

Inject the sample and monitor the elution profile using a UV detector at a suitable

wavelength (e.g., 254 nm).

Determine the purity of the compound by integrating the peak area.

Protocol 3: General In Vitro Biological Screening
Workflow
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This protocol provides a general workflow for initial biological screening of the synthesized

compound against a panel of common drug targets.

Materials:

1-Benzyl-4-(4-nitrophenyl)piperazine dissolved in DMSO (e.g., 10 mM stock)

Assay-specific buffers and reagents

Microplates (e.g., 96-well or 384-well)

A panel of recombinant enzymes (e.g., kinases) or cell lines expressing specific receptors

(e.g., GPCRs)

Positive and negative control compounds

Plate reader capable of measuring fluorescence, luminescence, or absorbance

Procedure:

Compound Plating:

Perform serial dilutions of the 10 mM stock solution in DMSO to create a concentration

range for testing (e.g., 100 µM to 1 nM).

Dispense the diluted compounds into the wells of the microplate.

Assay Execution:

Add the biological target (enzyme or cells) to the wells.

Add the substrate or ligand specific to the assay.

Incubate the plate for a defined period at a specific temperature according to the assay

protocol.

Signal Detection:

Add the detection reagent.
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Read the plate using a plate reader to measure the assay signal.

Data Analysis:

Calculate the percent inhibition or activation for each concentration of the test compound

relative to controls.

Plot the concentration-response curve and determine the IC₅₀ or EC₅₀ value.
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Caption: Workflow for the synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine.
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Caption: Analytical workflow for compound characterization and purity assessment.
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Caption: General high-throughput screening workflow for in vitro bioactivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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